1-Aminonaphthalene-6-methanol
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Overview
Description
1-Aminonaphthalene-6-methanol is an organic compound with the chemical formula C11H11NO. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a methanol group at the sixth position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-6-methanol can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-6-methanol using iron and hydrochloric acid, followed by steam distillation . Another method includes the Birch reduction of 1-aminonaphthalene using sodium in liquid ammonia, which yields the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure efficient conversion and high yield of the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-6-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, chromic acid can oxidize it to form 1-naphthoquinone . Sodium in boiling amyl alcohol reduces the compound to tetrahydro-1-naphthylamine, which can further be oxidized to adipic acid using potassium permanganate .
Common Reagents and Conditions:
Oxidation: Chromic acid, ferric chloride
Reduction: Sodium in liquid ammonia, iron and hydrochloric acid
Substitution: Various electrophilic and nucleophilic reagents
Major Products Formed:
Oxidation: 1-Naphthoquinone
Reduction: Tetrahydro-1-naphthylamine, adipic acid
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-Aminonaphthalene-6-methanol has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of dyes and other organic compounds . In biology, it serves as a building block for the development of fluorescent probes and sensors . The compound also finds applications in the pharmaceutical industry, where it is used in the synthesis of active pharmaceutical ingredients and drug intermediates .
Mechanism of Action
1-Aminonaphthalene-6-methanol can be compared with other naphthalene derivatives, such as 1-aminonaphthalene-4-sulfonic acid and 1-aminonaphthalene-8-sulfonic acid . While these compounds share a similar naphthalene backbone, the presence of different functional groups imparts unique chemical properties and applications. For example, 1-aminonaphthalene-4-sulfonic acid is primarily used in dye synthesis, whereas 1-aminonaphthalene-8-sulfonic acid is used in the production of acid blue dyes .
Comparison with Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-8-sulfonic acid
- 2-Aminonaphthalene-1-sulfonic acid
- 2-Aminonaphthalene-5-sulfonic acid
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(5-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7,12H2 |
InChI Key |
UICYMJKCRVWVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)N |
Origin of Product |
United States |
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